molecular formula C9H7BrN2O2 B183446 Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 354548-08-6

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B183446
M. Wt: 255.07 g/mol
InChI Key: DCQQILZPUHSRGM-UHFFFAOYSA-N
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Description

“Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate” is used in organic syntheses and as pharmaceutical intermediates . It is a type of imidazo[1,2-a]pyridine, which are considered as privileged structures due to their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate was confirmed by their FTIR and 1 H NMR spectral studies . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . Their molecular structure strongly depends on the substitution pattern .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate” include a density of 1.68±0.1 g/cm3 and an acidity coefficient (pKa) of 1.50±0.50 .

Scientific Research Applications

Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor in the palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is pivotal for the synthesis of dimerization products with potential applications in anti-cancer and anti-tuberculosis (TB) agents. The study highlights the formation of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, further reacting to produce compounds with moderate activity against the H37Rv strain of TB and certain cancers (Sanghavi et al., 2022).

Ionic Liquid Promoted Synthesis

Research has demonstrated the utility of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in the synthesis of 3-aminoimidazo[1,2-a]pyridines using the ionic liquid 1-butyl-3-methylimidazolium bromide. This method offers good to excellent yields, simple workup, and the possibility of recycling the ionic liquid, highlighting an eco-friendly approach to synthesizing nitrogen-rich heterocycles (Shaabani et al., 2006).

Novel Anti-Hepatitis B Virus Activity

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates derived from Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate have been synthesized and evaluated for their anti-Hepatitis B Virus (HBV) activity. The study discovered compounds with potent inhibitory effects on the replication of HBV DNA, presenting a promising avenue for therapeutic development against HBV (Chen et al., 2011).

Microwave-Assisted Direct C3 Alkenylation

The compound has also been used in microwave-assisted direct palladium-catalyzed C-H alkenylation, leading to the synthesis of 3-alkenylimidazo[1,2-a]pyridines. This research opens up new pathways for the functionalization of imidazo[1,2-a]pyridines, potentially useful in the development of novel organic compounds with diverse applications (Koubachi et al., 2008).

Safety And Hazards

When handling “Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate”, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are crucial target products and key intermediates . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQILZPUHSRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583330
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

354548-08-6
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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